molecular formula C7H16ClNO2 B2682779 4-(Isopropylamino)butanoic acid hydrochloride CAS No. 1094598-19-2

4-(Isopropylamino)butanoic acid hydrochloride

Cat. No.: B2682779
CAS No.: 1094598-19-2
M. Wt: 181.66
InChI Key: UJZVOKYUSOIELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-(Isopropylamino)butanoic acid hydrochloride typically involves the reaction of 4-chlorobutanoic acid with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 0-5°C. The resulting product is then purified through recrystallization to obtain the hydrochloride salt .

Chemical Reactions Analysis

4-(Isopropylamino)butanoic acid hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

4-(Isopropylamino)butanoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Isopropylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4-(Isopropylamino)butanoic acid hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting effects on its reactivity and applications.

Biological Activity

4-(Isopropylamino)butanoic acid hydrochloride, also known as isopropylaminobutyric acid (IPABA), is a compound of interest due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article explores the biological activity of IPABA, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C5_5H12_12ClN\O2_2
  • Molecular Weight : 155.61 g/mol

This compound primarily acts as a modulator of neurotransmitter receptors, particularly in the glutamatergic system. It has been shown to interact with metabotropic glutamate receptors (mGluRs), which are crucial for various neurological functions. Research indicates that IPABA may act as an allosteric modulator, enhancing the receptor's response to glutamate without directly activating the receptor itself .

Biological Activities

  • Neuroprotective Effects : IPABA has demonstrated neuroprotective properties in various models of neurodegeneration. Its ability to modulate mGluRs suggests potential applications in treating conditions like Parkinson's disease and Alzheimer's disease .
  • Antidepressant-like Effects : Studies have suggested that IPABA may exhibit antidepressant-like effects in animal models, potentially through its interaction with neurotransmitter systems involved in mood regulation.
  • Anti-inflammatory Properties : Preliminary research indicates that IPABA may possess anti-inflammatory effects, which could be beneficial in treating neuroinflammatory conditions.

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

StudyFindings
Marino et al. (2003)Demonstrated the potential for mGluR modulation in neuroprotection, implicating compounds like IPABA in therapeutic strategies for Parkinson's disease.
Becker et al. (2014)Highlighted the role of mGluR4 modulation in autism spectrum disorders, suggesting that IPABA could influence behavioral outcomes through its receptor interactions.
Vilar et al. (2013)Discussed the analgesic potential of mGluR modulators, indicating that IPABA may have applications in pain management due to its receptor activity.

Properties

IUPAC Name

4-(propan-2-ylamino)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-6(2)8-5-3-4-7(9)10;/h6,8H,3-5H2,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZVOKYUSOIELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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